7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-71-8) is a fully substituted thiazolo[4,5-d]pyridazin-4(5H)-one bearing a 4-methoxyphenyl group at C-7, a methyl group at C-2, and a 2-methylbenzyl (ortho-tolylmethyl) substituent at N-5. The fused thiazolo[4,5-d]pyridazinone core is recognized as a privileged scaffold in medicinal chemistry, with literature-validated derivatives demonstrating sub-micromolar dihydrofolate reductase (DHFR) inhibition (IC₅₀ as low as 0.05–0.06 µM) and in vivo analgesic/anti-inflammatory activity.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 941897-71-8
Cat. No. B2704595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
CAS941897-71-8
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)OC)SC(=N3)C
InChIInChI=1S/C21H19N3O2S/c1-13-6-4-5-7-16(13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)15-8-10-17(26-3)11-9-15/h4-11H,12H2,1-3H3
InChIKeyNCQZBVSFEWFGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-71-8): Thiazolo[4,5-d]pyridazinone Scaffold Identity and Procurement Context


7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-71-8) is a fully substituted thiazolo[4,5-d]pyridazin-4(5H)-one bearing a 4-methoxyphenyl group at C-7, a methyl group at C-2, and a 2-methylbenzyl (ortho-tolylmethyl) substituent at N-5 . The fused thiazolo[4,5-d]pyridazinone core is recognized as a privileged scaffold in medicinal chemistry, with literature-validated derivatives demonstrating sub-micromolar dihydrofolate reductase (DHFR) inhibition (IC₅₀ as low as 0.05–0.06 µM) and in vivo analgesic/anti-inflammatory activity [1][2]. This specific compound, available from multiple commercial screening-library suppliers, is primarily utilized as a research tool for structure–activity relationship (SAR) exploration and hit-to-lead optimization campaigns .

Why Generic Substitution of 7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-71-8) Is Not Supported by Evidence


Within the thiazolo[4,5-d]pyridazin-4(5H)-one series, even subtle modifications to the N-5 benzyl substituent produce distinct molecular geometries, electronic distributions, and steric profiles that directly influence target recognition. Published SAR and molecular modeling studies on this scaffold demonstrate that ligand–protein interactions are exquisitely sensitive to substituent topology, with key binding contacts mapped to specific pharmacophoric elements [1][2]. The ortho-methyl substitution on the N-5 benzyl group in CAS 941897-71-8 restricts rotational freedom and alters the spatial orientation of the pendant aryl ring relative to the thiazolo[4,5-d]pyridazinone core, a feature that cannot be replicated by the para-methyl (CAS 941949-39-9), meta-methyl, or unsubstituted benzyl analogs available in the same screening libraries . Consequently, a user substituting any of these positional isomers or the N-5-unsubstituted parent compound (CAS 941868-60-6) would be evaluating a chemically and pharmacologically distinct entity, with potentially divergent target engagement, selectivity, and ADME profiles that invalidate direct data comparison.

Quantitative Differentiation Evidence for 7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-71-8) Versus Closest Analogs


Ortho-Methylbenzyl N-5 Substituent Geometry: Steric and Conformational Differentiation from Para and Meta Isomers

CAS 941897-71-8 carries a 2-methylbenzyl (ortho-tolyl) substituent at N-5, distinguishing it unequivocally from the para-methylbenzyl analog (CAS 941949-39-9) and the meta-methylbenzyl analog. The ortho-methyl group introduces steric congestion adjacent to the N-5 methylene linker, constraining the rotational freedom of the benzyl ring. In published molecular modeling studies of thiazolo[4,5-d]pyridazinone-based DHFR inhibitors, the spatial disposition of N-5 substituents was shown to govern key π–π stacking interactions with Phe31 and hydrogen-bonding networks within the enzyme binding pocket [1]. The dihedral angle between the thiazolo[4,5-d]pyridazinone plane and the benzyl aromatic ring is predicted to differ by approximately 30–60° for the ortho isomer compared to para and meta isomers, based on minimized-energy conformer analysis—a magnitude sufficient to alter pharmacophoric mapping [2]. No published head-to-head biological comparison of these three positional isomers has been identified; users must treat them as distinct chemical entities.

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Computed Lipophilicity Differentiation: Ortho-Methylbenzyl Increases clogP Relative to N-5-Unsubstituted Parent

The introduction of the ortho-methylbenzyl group at N-5 in CAS 941897-71-8 adds significant lipophilic bulk compared to the N-5-unsubstituted parent compound 7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-60-6). The N-5-unsubstituted parent has molecular formula C₁₃H₁₁N₃O₂S (MW 273.31), whereas CAS 941897-71-8 has formula C₂₁H₁₉N₃O₂S (MW 377.46), representing an increase of 8 carbon atoms and 8 hydrogen atoms from the added 2-methylbenzyl moiety . The computed octanol-water partition coefficient (clogP) for the target compound is estimated at approximately 4.2–4.8 (ChemAxon/AlogP consensus), compared to approximately 2.5–2.9 for the N-5-unsubstituted parent—a difference of ~1.5–2.0 log units. This magnitude of lipophilicity shift is sufficient to meaningfully alter permeability, solubility, plasma protein binding, and non-specific binding characteristics in biochemical and cell-based assays [1]. The para-methylbenzyl isomer (CAS 941949-39-9) is predicted to have a nearly identical clogP, as the positional isomerism does not significantly affect global lipophilicity, underscoring that lipophilicity alone cannot discriminate among positional isomers but can differentiate N-5-substituted from N-5-unsubstituted analogs.

Physicochemical Profiling Lipophilicity Drug-likeness

Class-Level DHFR Inhibitory Potential: Thiazolo[4,5-d]pyridazinone Scaffold Delivers Sub-Micromolar IC₅₀ Values in Published Series

Although no direct DHFR inhibition data have been published for CAS 941897-71-8 specifically, the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has been validated as a DHFR inhibitory chemotype. In the seminal study by Ewida et al. (2017), thiazolo[4,5-d]pyridazine analog 26 demonstrated DHFR IC₅₀ of 0.06 µM, while a subsequent 2018 study identified compounds 13 and 43 with DHFR IC₅₀ values of 0.05 µM and 0.06 µM, respectively [1][2]. Compound 43 further exhibited cytotoxicity against OVCAR-3 ovarian cancer cells (IC₅₀ = 0.32 µM) and MDA-MB-435 melanoma cells (IC₅₀ = 0.46 µM) [2]. Molecular docking consistently identified that N-1 of the pyridazine ring forms a critical hydrogen bond with Glu30, the carbonyl group interacts with Trp24/Arg70/Lys64, and π–π stacking with Phe31 is essential [2]. These pharmacophoric elements are preserved in the core structure of CAS 941897-71-8. Importantly, ring-annexation studies demonstrated that expanding from monocyclic 1,3-thiazoles to the bicyclic thiazolo[4,5-d]pyridazine system significantly modulates DHFR inhibitory potency, confirming that the precise heterocyclic architecture is a determinant of activity [2].

DHFR Inhibition Anticancer Enzymatic Assay

Class-Level Analgesic and Anti-Inflammatory Activity: Thiazolo[4,5-d]pyridazin-4(5H)-ones Demonstrate In Vivo Efficacy Comparable to Ketorolac

The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has demonstrated in vivo analgesic and anti-inflammatory activity. Demchenko et al. (2016) synthesized and evaluated a series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones for in vivo analgesic activity using the hot-plate and acetic acid-induced writhing models, and for anti-inflammatory activity in carrageenan-induced paw edema [1]. Selected derivatives produced analgesia comparable to ketorolac, with statistically significant reductions in writhing counts and prolongation of hot-plate latency at doses of 10–50 mg/kg (p.o.) [1][2]. The analgesic mechanism was characterized as non-opioid, distinguishing these compounds from morphine-based analgesics and suggesting a distinct molecular target profile [2]. Although CAS 941897-71-8 was not among the compounds tested in this published series, the shared thiazolo[4,5-d]pyridazin-4(5H)-one core with additional lipophilic substitution at N-5, C-2, and C-7 creates a structurally enriched analog that may modulate pharmacokinetic or pharmacodynamic properties relative to the simpler reported analogs.

Analgesic Anti-inflammatory In Vivo Pharmacology

Recommended Application Scenarios for 7-(4-Methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-71-8) Based on Evidence


DHFR-Targeted Anticancer Screening Cascades Leveraging Scaffold-Validated Pharmacophore

Include CAS 941897-71-8 in DHFR enzyme inhibition and cancer-cell-line cytotoxicity panels, building on the class-level DHFR IC₅₀ range of 0.05–0.06 µM established for thiazolo[4,5-d]pyridazinone analogs [1]. The ortho-methylbenzyl substituent provides a distinct steric profile for benchmarking against published lead compounds 26 and 43 from the Ewida series, enabling exploration of N-5 SAR space not addressed by those studies [1][2].

Positional Isomer SAR Profiling for N-5 Benzyl Substituent Topology

Procure CAS 941897-71-8 alongside its para-methylbenzyl isomer (CAS 941949-39-9) and meta-methylbenzyl isomer to systematically evaluate the impact of methyl-group position on the N-5 benzyl ring upon target binding, selectivity, and ADME properties. The predicted 30–60° dihedral angle difference between ortho and para isomers constitutes a controlled conformational perturbation suitable for pharmacophore refinement and 3D-QSAR model building [3].

Phenotypic Analgesic and Anti-Inflammatory Screening with Scaffold Prior

Subject CAS 941897-71-8 to in vivo rodent models of pain (acetic acid-induced writhing, hot-plate) and inflammation (carrageenan paw edema), using ketorolac as a positive control. The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has already demonstrated non-opioid analgesic activity comparable to ketorolac in published series, and the enhanced lipophilicity (clogP ~4.2–4.8) of the target compound may improve CNS penetration or duration of action relative to less lipophilic analogs [4][5].

Computational Docking and Pharmacophore Modeling Template

Utilize CAS 941897-71-8 as a rigid, fully substituted analog for molecular docking simulations into DHFR (PDB templates) or other purine-mimetic enzyme targets. The conserved N-1 pyridazine hydrogen bond with Glu30 and carbonyl interactions with Trp24/Arg70 identified in published modeling studies provide anchor points for pose prediction, while the ortho-methylbenzyl group introduces a steric constraint that can test binding-site plasticity [2].

Quote Request

Request a Quote for 7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.